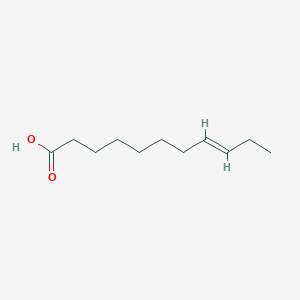
Undec-8-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-8-enoic acid can be synthesized through various methods. One common approach involves the oxidation of undec-8-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the conversion of the alcohol group to a carboxylic acid group .
Industrial Production Methods
In industrial settings, this compound is often produced through the pyrolysis of ricinoleic acid derived from castor oil. This process involves heating ricinoleic acid to high temperatures, leading to the formation of this compound and other byproducts .
Chemical Reactions Analysis
Types of Reactions
Undec-8-enoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The double bond can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Peracids, osmium tetroxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, hydrogen halides
Major Products Formed
Epoxides: Formed through oxidation of the double bond
Alcohols: Formed through reduction of the carboxylic acid group
Halogenated Derivatives: Formed through addition reactions with halogens or hydrogen halides
Scientific Research Applications
Undec-8-enoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
Undec-8-enoic acid exerts its effects through various mechanisms, including:
Antifungal Activity: Inhibits the morphogenesis of Candida albicans by preventing the conversion of yeast to the hyphal form, which is associated with active infections.
Vascular Regulation: Contributes to the regulation of vascular tone and blood pressure through its interactions with epoxygenase enzymes.
Comparison with Similar Compounds
Undec-8-enoic acid can be compared with other medium-chain fatty acids, such as:
Undec-10-enoic acid: Similar in structure but with the double bond at the tenth position.
Lauric acid: A saturated fatty acid with twelve carbon atoms and no double bonds.
Nonanoic acid: A shorter-chain fatty acid with nine carbon atoms and no double bonds.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond at the eighth position. This structural feature allows it to undergo specific chemical reactions and exhibit unique biological activities, such as its antifungal properties and its role in vascular regulation .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(E)-undec-8-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h3-4H,2,5-10H2,1H3,(H,12,13)/b4-3+ |
InChI Key |
ZFRVYEXVYDDXFZ-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCC(=O)O |
Canonical SMILES |
CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]bis(2-methoxybenzene)](/img/structure/B14538255.png)



![2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14538277.png)
![1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one](/img/structure/B14538282.png)




![Phenol, 2-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B14538308.png)


